molecular formula C23H16N4O8 B12618233 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12618233
M. Wt: 476.4 g/mol
InChI Key: HTIGCRRTALNJER-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through nitration and hydroxylation reactions. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce quinones .

Scientific Research Applications

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)pyrrole
  • 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)oxazole

Uniqueness

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is unique due to its dihydro-2H-pyrrolo[3,4-d][1,2]oxazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H16N4O8

Molecular Weight

476.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H16N4O8/c28-18-10-4-13(5-11-18)20-19-21(35-25(20)16-2-1-3-17(12-16)27(33)34)23(30)24(22(19)29)14-6-8-15(9-7-14)26(31)32/h1-12,19-21,28H

InChI Key

HTIGCRRTALNJER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O

Origin of Product

United States

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